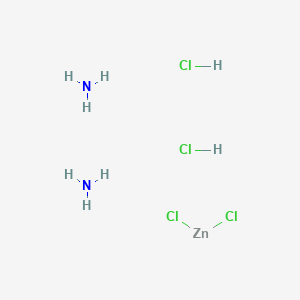

Diazanium,tetrachlorozinc(2-)

Description

Contextualizing Tetrachlorozincate Anions in Modern Inorganic and Organic Chemical Research

The tetrachlorozincate anion, [ZnCl₄]²⁻, is a well-established entity in inorganic chemistry, characterized by a tetrahedral arrangement of four chloride ligands around a central zinc(II) ion. wikipedia.org This dianionic species plays a crucial role in the crystallization of numerous salts, facilitating the formation of well-defined crystal lattices. wikipedia.org Its presence is often instrumental in stabilizing complex cations, enabling the isolation and structural characterization of novel chemical entities. acs.org

In the realm of materials science, tetrachlorozincate-containing compounds are explored for various applications. For instance, they are investigated as components in the development of ionic liquids and functional coordination polymers. researchgate.netbohrium.com The thermal stability and decomposition pathways of these complexes are also areas of active investigation, providing insights into their potential as precursors for other materials. uobaghdad.edu.iq

Significance of Diazanium Cations in Complex Formation and Structural Chemistry

The diazanium cation (N₂H₅⁺), derived from hydrazine (B178648), is a key player in the formation of a diverse array of crystalline solids. Its ability to participate in hydrogen bonding is a defining characteristic, profoundly influencing the resulting crystal architecture. chemistry-chemists.come-bookshelf.de In the context of crystal engineering, the diazanium cation acts as a structure-directing agent, guiding the assembly of anions and other components into specific supramolecular arrangements. acs.orgwindows.net

The interaction between diazanium cations and metal-halide anions, such as tetrachlorozincate, leads to the formation of intricate hydrogen-bonding networks. These networks are not merely structural curiosities; they dictate the physical properties of the resulting compound, including its stability and solubility. The study of these interactions provides valuable data for understanding and predicting the formation of complex inorganic-organic hybrid materials. nih.govias.ac.in

Scope and Objectives of Academic Inquiry on Diazanium,tetrachlorozinc(2-) Chemistry

Researchers are also interested in the thermal behavior of this compound, as its decomposition can lead to the formation of other zinc-containing materials. vdoc.pub Furthermore, comparative studies with other tetrachlorozincate salts containing different organic cations help to elucidate the specific role of the diazanium cation in determining the final structure and properties of the complex. researchgate.net The synthesis and characterization of related diazonium-tetrachlorozincate complexes also provide a broader context for understanding the versatility of the tetrachlorozincate anion in forming stable crystalline materials with various organic cations. researchgate.netontosight.ainih.gov

Detailed Research Findings on Diazanium,tetrachlorozinc(2-)

The compound with the IUPAC name diazanium;tetrachlorozinc(2-) is a white crystalline solid. lookchem.com It is also known by synonyms such as ammonium (B1175870) tetrachlorozincate and diammonium tetrachlorozincate(2-) (B231116). lookchem.com

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | (N₂H₅)₂[ZnCl₄] or Cl₄H₈N₂Zn | lookchem.com |

| Molecular Weight | 243.28 g/mol | lookchem.com |

| Appearance | White orthorhombic plates | lookchem.com |

| Density | 1.879 g/cm³ | lookchem.com |

| Melting Point | ~150 °C (decomposes) | lookchem.com |

| Water Solubility | 291 g/L at 20 °C | lookchem.com |

| Stability | Stable, but corrodes mild steel. | lookchem.com |

This table is interactive. Click on the headers to sort.

Synthesis and Reactions

The synthesis of diazanium,tetrachlorozinc(2-) typically involves the reaction of zinc chloride with hydrazinium (B103819) chloride. chemistry-chemists.com It can also be prepared by reacting zinc chloride with ammonium chloride. vulcanchem.com The compound is known to undergo thermal decomposition, yielding zinc chloride and ammonia (B1221849) upon heating.

Properties

Molecular Formula |

Cl4H8N2Zn |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

azane;dichlorozinc;dihydrochloride |

InChI |

InChI=1S/4ClH.2H3N.Zn/h4*1H;2*1H3;/q;;;;;;+2/p-2 |

InChI Key |

QOQUXKCHSZSKOT-UHFFFAOYSA-L |

Canonical SMILES |

N.N.Cl.Cl.Cl[Zn]Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Techniques for Diazanium,tetrachlorozinc 2

Historical Evolution of (NH₄)₂[ZnCl₄] Synthesis

The synthesis of double salts, such as ammonium (B1175870) tetrachlorozincate, has been a fundamental practice in inorganic chemistry for well over a century. Historically, the preparation of these compounds relied on straightforward crystallization methods from aqueous solutions of the constituent simple salts. Early methods for synthesizing (NH₄)₂[ZnCl₄] involved combining stoichiometric amounts of zinc chloride (ZnCl₂) and ammonium chloride (NH₄Cl) in water.

The foundational principle of this historical method is the difference in solubility between the constituent salts and the resulting double salt. The general approach, analogous to the preparation of other double salts like Mohr's salt (ferrous ammonium sulfate), involved creating a saturated solution of the individual salts and allowing for slow evaporation or cooling to induce crystallization.

A typical early preparation would involve:

Dissolving zinc chloride and ammonium chloride in a 1:2 molar ratio in hot water.

Concentrating the solution by heating to drive off excess solvent until the point of saturation is reached.

Allowing the solution to cool slowly, during which the less soluble double salt, (NH₄)₂[ZnCl₄], crystallizes out.

Isolating the resulting crystals by filtration and drying them.

While effective for producing the compound, these early methods often lacked precise control over crystal size, morphology, and purity. The primary application driving its production was its use as a flux in soldering and hot-dip galvanizing, where high purity was not always the main concern. wikipedia.org The tetrachlorozincate anion, [ZnCl₄]²⁻, is typically generated by combining hydrochloric acid and zinc chloride. wikipedia.org

**2.2. Modernized Synthetic Protocols for Enhanced Purity and Yield

Contemporary research has focused on refining the synthesis of (NH₄)₂[ZnCl₄] to achieve higher purity, better yields, and controlled material properties, including the production of nanostructured forms. These advancements are crucial for applications in materials science and as precursors for other chemical processes.

Modern synthesis continues to be based on the reaction between zinc chloride and ammonium chloride, but with significant refinements. Precise control of stoichiometry is critical. While a 1:2 molar ratio of ZnCl₂ to NH₄Cl is theoretically required, slight excesses of ammonium chloride are sometimes used to suppress the hydrolysis of zinc chloride and ensure the complete formation of the tetrachlorozincate complex.

The choice of solvent has been a key area of optimization. While water is the traditional solvent, mixed-solvent systems, particularly ethanol-water mixtures, have been shown to provide better control over the crystallization process. Ethanol (B145695) reduces the solubility of the inorganic salt, which can lead to higher yields and faster crystallization. By carefully tuning the ratio of ethanol to water, researchers can manipulate the supersaturation of the solution, thereby influencing the nucleation and growth of the crystals. This allows for the production of more uniform and well-defined crystals.

Table 1: Comparison of Solvent Systems for (NH₄)₂[ZnCl₄] Synthesis

| Solvent System | Advantages | Disadvantages |

| Water | Inexpensive, readily available, dissolves reactants well. | High solubility of the product can lead to lower yields; slower crystallization. |

| Ethanol-Water | Reduced product solubility leading to higher yields; faster crystallization; allows for finer control over crystal size. | Requires solvent recovery for cost-effectiveness; more complex system to manage. |

| Ethanol | Very low product solubility, potentially maximizing yield. | Low solubility of reactants can make initial dissolution difficult. |

To obtain high-purity single crystals suitable for structural analysis and specialized applications, modern methods employ controlled crystallization techniques. The slow evaporation of the solvent from a saturated solution at a constant temperature is a widely used and effective method. This gradual process allows for the formation of large, well-ordered crystals by minimizing the rate of nucleation.

Another common technique is slow cooling, where a saturated solution prepared at an elevated temperature is cooled at a controlled rate. The solubility of (NH₄)₂[ZnCl₄] decreases as the temperature drops, leading to crystallization. The rate of cooling is a critical parameter that dictates the size and quality of the resulting crystals; slower rates generally produce larger and more perfect crystals.

For product isolation, simple filtration is followed by washing with a solvent in which the product is sparingly soluble (like a cold ethanol-water mixture or pure ethanol) to remove any residual soluble impurities from the crystal surfaces. The crystals are then dried under vacuum to prevent decomposition or hydration.

A significant modern advancement is the use of sonochemistry—the application of high-intensity ultrasound—to synthesize nanostructured materials. When a liquid is subjected to powerful ultrasound waves, acoustic cavitation occurs: the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to unique chemical reactivity.

In the context of (NH₄)₂[ZnCl₄] synthesis, sonochemical methods can produce nanoparticles of the compound with high surface areas and distinct properties compared to their bulk counterparts. The intense mixing and energy provided by acoustic cavitation can lead to rapid precipitation and the formation of nano-sized crystals. This method offers advantages in terms of reaction speed and the ability to create materials with novel electronic and catalytic properties.

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as green and tunable solvents for chemical synthesis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to traditional volatile organic solvents.

The synthesis of (NH₄)₂[ZnCl₄] and other tetrachlorozincate complexes has been explored in ionic liquids. In some cases, the ionic liquid itself can act as a source of the chloride ion or as a templating agent, influencing the structure of the final product. This approach is part of a broader trend towards developing more environmentally benign synthetic routes in inorganic chemistry. Research in this area aims to improve reaction efficiency and product selectivity while minimizing waste.

Synthesis of Organic Diazonium Tetrachlorozincate Complexes (e.g., Azo Dye Precursors)

Beyond the simple ammonium salt, the tetrachlorozincate(2-) (B231116) anion, [ZnCl₄]²⁻, plays a crucial role in stabilizing organic diazonium cations (R-N₂⁺). Aryl diazonium salts are highly valuable but often unstable, potentially explosive intermediates in organic synthesis, most notably in the production of azo dyes.

The synthesis of a stabilized organic diazonium tetrachlorozincate salt typically involves two main steps:

Diazotization : An aromatic primary amine is treated with a source of nitrous acid (usually sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the aryl diazonium cation. ArNH₂ + NaNO₂ + 2HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2H₂O

Stabilization : The resulting, often unstable, diazonium chloride solution is then treated with zinc chloride. The zinc chloride reacts with the chloride ions to form the stable tetrachlorozincate(2-) anion, which then precipitates with the diazonium cation as a double salt, [Ar-N₂]₂[ZnCl₄].

This double salt is significantly more stable and less hazardous to handle and store than the simple diazonium chloride or nitrate. This increased stability facilitates its use in subsequent coupling reactions to form azo compounds, which are a major class of commercial colorants.

Diazotization of Aromatic Amines to Form Diazonium Salts

Diazotization is the fundamental process of converting a primary aromatic amine into a diazonium salt. unacademy.com This reaction, first reported by Peter Griess in 1858, is a cornerstone of aromatic chemistry, providing a versatile intermediate for various synthetic transformations. unacademy.com The core of the reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.comorganic-chemistry.org

The reaction is highly sensitive to temperature and must be conducted under cold conditions, usually between 0 and 5 °C in an ice bath. chemspider.com This is crucial because the resulting diazonium salts are generally unstable at higher temperatures and can decompose, potentially explosively, releasing nitrogen gas. chemguide.co.ukresearchgate.net

The mechanism proceeds in two main stages:

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. masterorganicchemistry.com

Formation of the Diazonium Ion: The primary aromatic amine acts as a nucleophile, attacking the nitrosonium ion to form an N-N bond. masterorganicchemistry.com This is followed by a series of proton transfers and the eventual elimination of a water molecule, which results in the formation of the stable aryldiazonium cation, characterized by a nitrogen-nitrogen triple bond (-N₂⁺). masterorganicchemistry.com

The resulting diazonium ion is a valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be substituted by a wide range of nucleophiles. masterorganicchemistry.com

Table 1: Typical Reaction Parameters for the Diazotization of Aniline (B41778)

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | Primary Aromatic Amine (e.g., Aniline) | Source of the aryl group and amino functionality. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. unacademy.com |

| Acid | Hydrochloric Acid (HCl) | Catalyzes the formation of the nitrosonium ion and provides the counter-anion (Cl⁻). masterorganicchemistry.com |

| Temperature | 0–5 °C (Ice Bath) | Maintains the stability of the diazonium salt and prevents decomposition. chemspider.com |

Coupling Reactions with Electron-Rich Components

While not a direct step in the synthesis of the final target compound, coupling reactions are a significant class of reactions that demonstrate the electrophilic nature of the diazonium salt intermediate. chemguide.co.uk In these reactions, the diazonium cation acts as a weak electrophile and reacts with activated, electron-rich aromatic compounds such as phenols and anilines in a process known as azo coupling. youtube.comwikipedia.org This electrophilic aromatic substitution reaction retains the diazo group, linking two aromatic rings through a nitrogen-nitrogen double bond (-N=N-) to form highly colored azo compounds, which are widely used as dyes. chemguide.co.ukwikipedia.org

Coupling with Phenols: This reaction is typically carried out in a mildly alkaline solution (e.g., sodium hydroxide). The alkaline conditions deprotonate the phenol (B47542) to form the more strongly nucleophilic phenoxide ion, which readily attacks the diazonium cation. chemguide.co.uk The coupling almost always occurs at the para position relative to the hydroxyl group, unless this position is already occupied. wikipedia.org

Coupling with Aromatic Amines: The coupling with amines like aniline is conducted in a weakly acidic solution. chemguide.co.ukyoutube.com Similar to phenols, the coupling occurs at the para position to the amino group. wikipedia.org

The vibrant colors of the resulting azo compounds are due to the extended conjugated system that spans both aromatic rings and the azo bridge. wikipedia.orglibretexts.org

Table 2: Examples of Azo Coupling Reactions

| Diazonium Salt | Coupling Partner | Reaction Condition | Product Class | Product Color |

|---|---|---|---|---|

| Benzenediazonium chloride | Phenol | Mildly Alkaline | Azo Compound | Yellow-Orange chemguide.co.ukwikipedia.org |

| Benzenediazonium chloride | Aniline (Phenylamine) | Weakly Acidic | Azo Compound | Yellow chemguide.co.uk |

Metathesis and Anion Exchange Reactions for Tetrachlorozincate Incorporation

The final step in the synthesis of Diazanium,tetrachlorozinc(2-) involves incorporating the tetrachlorozincate anion ([ZnCl₄]²⁻). This is achieved through a metathesis, or anion exchange, reaction. masterorganicchemistry.com After the diazonium cation (ArN₂⁺) is formed, typically as a chloride or bisulfate salt in an aqueous solution, a source of the tetrachlorozincate anion is introduced.

The tetrachlorozincate anion is a divalent inorganic anion with a tetrahedral geometry, composed of a central zinc atom bonded to four chlorine atoms. wikipedia.orgnih.gov It is readily prepared by combining zinc chloride (ZnCl₂) with hydrochloric acid. wikipedia.org The addition of a concentrated solution containing the [ZnCl₄]²⁻ anion to the cold diazonium salt solution causes the precipitation of the less soluble Diazanium,tetrachlorozinc(2-) salt. The dianionic nature of the tetrachlorozincate ion often facilitates the crystallization of salts. wikipedia.org This technique is analogous to the Schiemann reaction, where tetrafluoroborate (B81430) (BF₄⁻) is used to precipitate a diazonium salt, which can then be isolated. masterorganicchemistry.com

2 ArN₂⁺Cl⁻ (aq) + ZnCl₂ (aq) → (ArN₂)₂[ZnCl₄] (s)

The resulting solid product, the arenediazonium tetrachlorozincate, is often more stable than the corresponding chloride salt, allowing for easier handling and storage.

Table 3: Procedure for Tetrachlorozincate Incorporation

| Step | Action | Reagents | Purpose |

|---|---|---|---|

| 1 | Prepare Diazonium Salt Solution | Aromatic amine, NaNO₂, HCl, Water | To generate the aryldiazonium cation (ArN₂⁺) in a cold aqueous solution as described in 2.3.1. |

| 2 | Prepare Tetrachlorozincate Solution | Zinc Chloride (ZnCl₂), conc. Hydrochloric Acid (HCl) | To form the tetrachlorozincate ([ZnCl₄]²⁻) anion in solution. wikipedia.org |

| 3 | Metathesis Reaction | Mix the two cold solutions | To induce a precipitation reaction by anion exchange. |

Structural Elucidation and Advanced Crystallographic Investigations

Intrinsic Coordination Geometry of the Tetrachlorozincate(2-) (B231116) Anion in Solid State

At the core of the Diazanium, tetrachlorozincate(2-) structure lies the tetrachlorozincate(2-) anion, [ZnCl₄]²⁻. X-ray diffraction studies of this and related organic-inorganic hybrid compounds consistently reveal a tetrahedral coordination geometry for the zinc(II) ion. The zinc atom is centrally located and bonded to four chloride ions.

In the solid state, the [ZnCl₄]²⁻ tetrahedron often exhibits slight distortions from perfect tetrahedral symmetry (Td). These distortions are primarily attributed to the influence of the crystalline environment, including interactions with the surrounding diazanium cations and the formation of hydrogen bonds. The Zn-Cl bond lengths and Cl-Zn-Cl bond angles can vary slightly within the same crystal structure, reflecting the non-equivalent interactions of the chloride ligands with the neighboring cations. For instance, in many tetrachlorozincate salts, the Zn-Cl bond lengths are in the range of 2.25 to 2.30 Å, and the Cl-Zn-Cl bond angles typically deviate by a few degrees from the ideal tetrahedral angle of 109.5°.

| Parameter | Typical Value Range |

|---|---|

| Coordination Geometry | Tetrahedral |

| Zn-Cl Bond Length | 2.25 - 2.30 Å |

| Cl-Zn-Cl Bond Angle | 105 - 114° |

Analysis of Hydrogen Bonding and Supramolecular Interactions within the Crystal Lattice

The crystal structure of Diazanium, tetrachlorozincate(2-) is extensively influenced by a network of hydrogen bonds and other supramolecular interactions. The diazanium cations, [N₂H₅]⁺, are effective hydrogen bond donors, possessing multiple N-H groups that can interact with the chloride ligands of the tetrachlorozincate(2-) anions, which act as hydrogen bond acceptors.

Detailed Crystallographic Studies of Organic-Inorganic Hybrid Tetrachlorozincates

For instance, the compound with the formula (N₂H₅)₂ZnCl₄ is reported to crystallize in the monoclinic space group P2₁/c. This space group is common for such hybrid salts. The unit cell parameters are also reported, providing the fundamental dimensions of the repeating unit in the crystal lattice.

Crystallographic studies of similar compounds, such as those containing substituted ammonium (B1175870) or other organic cations, reveal that the [ZnCl₄]²⁻ tetrahedra are typically isolated from each other and are surrounded by the organic cations. The organic cations, in turn, are positioned to maximize the hydrogen bonding interactions with the chloride ligands.

| Crystal System | Space Group |

|---|---|

| Monoclinic | P2₁/c |

Influence of Cationic Counterions on Overall Crystal Architecture and Packing

The nature of the cationic counterion has a profound impact on the crystal architecture and packing of tetrachlorozincate salts. The size, shape, and hydrogen bonding capability of the organic cation are key determinants of the resulting supramolecular structure.

In the case of Diazanium, tetrachlorozincate(2-), the relatively small and highly functionalized diazanium cation allows for a dense and intricate network of hydrogen bonds. This can lead to a more compact and stable crystal lattice compared to salts with larger, bulkier organic cations that may have fewer hydrogen bond donors.

Studies on a variety of organic-inorganic hybrid tetrachlorozincates have shown that by systematically varying the organic cation, it is possible to tune the crystal structure and, consequently, the physical properties of the material. For example, increasing the length of an alkyl chain in the cation can lead to layered structures where the inorganic anions are separated by bilayers of the organic cations. The specific geometry of the diazanium cation, with its N-N bond and multiple N-H donors, dictates a unique packing arrangement that is distinct from that of simple ammonium or alkylammonium salts.

Structural Correlations with Spectroscopic and Reactivity Data

The structural features of Diazanium, tetrachlorozincate(2-) are directly correlated with its spectroscopic properties. For instance, the vibrational spectra (Infrared and Raman) of the compound are expected to show characteristic bands corresponding to the N-H stretching and bending modes of the diazanium cation, as well as the Zn-Cl stretching modes of the tetrachlorozincate anion. The positions and shapes of the N-H stretching bands can be particularly informative, as they are sensitive to the strength of the hydrogen bonds in which they are involved. A shift to lower frequencies is typically observed for N-H groups participating in stronger hydrogen bonds.

Furthermore, the coordination geometry of the [ZnCl₄]²⁻ anion can be probed by techniques such as far-infrared and Raman spectroscopy. The number and positions of the Zn-Cl vibrational modes are consistent with a tetrahedral or slightly distorted tetrahedral geometry.

While reactivity is not the primary focus of this structural article, it is worth noting that the solid-state reactivity of such compounds, for example, their thermal decomposition, is also intimately linked to their crystal structure. The network of hydrogen bonds contributes to the thermal stability of the compound, and the decomposition pathway would likely involve the breaking of these bonds and the subsequent loss of the organic component.

Advanced Spectroscopic Characterization and Analytical Probing

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy provides critical insights into the bonding environment of both the diazanium cation and the tetrachlorozincate anion.

Diazanium (N₂H₅⁺) Cation Vibrations: The infrared (IR) spectra of hydrazinium (B103819) salts are characterized by distinct vibrational modes. The N-N stretching frequency in the N₂H₅⁺ ion is typically observed in the range of 951–963 cm⁻¹. researchgate.net Additional characteristic bands correspond to the stretching and bending modes of the -NH₂ and -NH₃⁺ groups within the cation.

Tetrachlorozincate ([ZnCl₄]²⁻) Anion Vibrations: The [ZnCl₄]²⁻ anion possesses a tetrahedral geometry. The vibrational modes for this anion are well-established. In the Raman spectrum, bands corresponding to symmetric and asymmetric stretching of the Zn-Cl bonds can be observed. These are sensitive to the crystalline environment and any distortions from ideal tetrahedral geometry.

A representative summary of expected vibrational frequencies is provided below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretching | 3100 - 3300 | IR, Raman |

| NH₃⁺ Degenerate Deformation | ~1600 | IR, Raman |

| NH₂ Scissoring | 1628 - 1660 | IR, Raman |

| NH₃⁺ Symmetric Deformation | ~1500 | IR, Raman |

| N-N Stretching | 951 - 980 | IR, Raman |

| Zn-Cl Asymmetric Stretching | ~276 | Raman |

| Zn-Cl Symmetric Stretching | ~266 | Raman |

Note: The exact positions of these bands can vary depending on the crystal packing and hydrogen bonding interactions within the solid-state structure.

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Complexation Studies

Electronic spectroscopy is used to study the electronic transitions within a compound. The zinc(II) ion in the tetrachlorozincate anion has a completely filled d-orbital (d¹⁰ electronic configuration). wikipedia.org Consequently, d-d electronic transitions, which are responsible for the color of many transition metal complexes, are not possible. libretexts.orghhrc.ac.in

Therefore, Diazanium, tetrachlorozinc(2-) is expected to be a colorless or white solid. Any absorption bands observed in the ultraviolet (UV) region would likely be attributed to charge-transfer transitions. Specifically, these would be Ligand-to-Metal Charge Transfer (LMCT) transitions, where an electron is excited from a molecular orbital that is primarily ligand (chloride) in character to one that is primarily metal (zinc) in character. libretexts.orgnih.gov These transitions are typically of high energy and fall outside the visible range of the electromagnetic spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For Diazanium, tetrachlorozinc(2-), ¹H NMR would be employed to confirm the structure of the diazanium (N₂H₅⁺) cation.

The N₂H₅⁺ cation consists of an amino group (-NH₂) bonded to an ammonium (B1175870) group (-NH₃⁺). Due to the different chemical environments, the protons on these two nitrogen atoms would be expected to have distinct chemical shifts. The spectrum of hydrazine (B178648) salts can be complex, but one would anticipate signals corresponding to both the -NH₂ and -NH₃⁺ protons. rsc.org The integration of these signals should correspond to a 2:3 proton ratio. Furthermore, coupling between the protons on adjacent nitrogen atoms could lead to splitting of the signals, providing further structural confirmation. The exact chemical shifts can be influenced by the solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | Variable | Broad Singlet / Multiplet |

| -NH₃⁺ | Variable | Broad Singlet / Multiplet |

Note: Proton exchange with the solvent or between the -NH₂ and -NH₃⁺ groups can lead to signal broadening, potentially obscuring fine coupling details.

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, Electron Ionization Mass Spectrometry) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org For an ionic compound like Diazanium, tetrachlorozinc(2-), techniques such as Electrospray Ionization (ESI) are suitable for observing the constituent ions in the gas phase.

One would expect to observe peaks corresponding to the diazanium cation (N₂H₅⁺) and potentially the tetrachlorozincate anion ([ZnCl₄]²⁻) or its fragments.

Cation Fragmentation: The diazanium cation (N₂H₅⁺, m/z ≈ 33.04) is likely to be observed. Under higher energy conditions, it could fragment through the loss of hydrogen atoms or ammonia (B1221849).

Anion Fragmentation: The doubly charged tetrachlorozincate anion ([ZnCl₄]²⁻) may be difficult to observe directly. More commonly, singly charged fragment ions resulting from the loss of chloride ions, such as [ZnCl₃]⁻, would be detected. The isotopic pattern of both zinc and chlorine would lead to a characteristic cluster of peaks for any chlorine-containing fragment, which can be used for confirmation. researchgate.netlibretexts.orgresearchgate.net

| Ion | Formula | Approximate m/z |

| Diazanium Cation | [N₂H₅]⁺ | 33.04 |

| Trichlorozincate Anion | [ZnCl₃]⁻ | 168.8 |

Note: The observed m/z values will depend on the most abundant isotopes (¹H, ¹⁴N, ³⁵Cl, ⁶⁴Zn). The full spectrum will show a pattern of peaks reflecting the natural isotopic abundances.

Electrochemical Characterization using Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a chemical species. ossila.comlibretexts.org Zinc(II) compounds are generally considered redox-inactive under typical electrochemical conditions. wikipedia.org The Zn²⁺ ion has a filled d¹⁰ electronic configuration, which makes it energetically difficult to either oxidize or reduce.

Therefore, the tetrachlorozincate(2-) (B231116) anion is expected to be electrochemically inert within the standard potential windows. Similarly, the diazanium cation is not typically considered redox-active under these conditions. As a result, cyclic voltammetry of Diazanium, tetrachlorozinc(2-) is not expected to show any significant redox peaks attributable to the compound itself. Any observed electrochemical behavior would more likely be due to the solvent, electrolyte, or impurities. nih.govresearchgate.net

X-ray Diffraction (Powder and Single Crystal) for Phase Identification and Structural Confirmation

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD): PXRD is used for phase identification. The technique involves directing X-rays at a finely ground sample and measuring the scattering angles. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. By comparing the experimental pattern with simulated patterns from known crystal structures, the purity and identity of the bulk material can be confirmed. nih.gov

Analysis of related tetrachlorozincate structures reveals key structural features. nih.govresearchgate.netresearchgate.net

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | Varies with cation |

| Space Group | The specific symmetry group of the crystal. | Varies with cation |

| Zn-Cl Bond Length | The distance between the zinc and chlorine atoms. | ~2.25 - 2.30 Å |

| Cl-Zn-Cl Bond Angle | The angle between two chlorine atoms and the central zinc atom. | ~107° - 112° (Distorted Tetrahedral) |

| N-N Bond Length | The distance between the two nitrogen atoms in the cation. | ~1.45 Å |

Note: The data in the table are representative values based on known tetrachlorozincate structures and may vary slightly for the specific diazanium salt.

Reactivity, Transformation Pathways, and Mechanistic Studies

Substitution Reactions Involving Chloride Ligands within the [ZnCl₄]²⁻ Anion

The tetrachlorozincate(2-) (B231116), [ZnCl₄]²⁻, anion is a tetrahedral complex. The chloride ligands in such complexes can be exchanged for other ligands in substitution reactions. chemistrystudent.comstudymind.co.uk These reactions involve the displacement of one or more chloride ions by other nucleophiles. The substitution process can occur stepwise, and the stability of the resulting complex influences the extent of the reaction. chemistrystudent.com

Because chloride ions are larger than many common ligands like water or ammonia (B1221849), substitution can lead to a change in the coordination number and geometry of the zinc central ion. chemistrystudent.comchemrevise.org For instance, substitution of chloride ligands by water can occur, transforming the tetrahedral [ZnCl₄]²⁻ complex. studymind.co.uk The kinetics of these substitution reactions can be influenced by the concentration of the incoming ligand and the nature of the solvent. Studies on similar dichlorido(1,2-diaminoethane)zinc(II) complexes have shown that chlorido ligands can be displaced consecutively by biologically relevant nucleophiles. researchgate.net

Table 1: Characteristics of Ligand Substitution in Zinc(II) Complexes

| Feature | Description |

|---|---|

| Initial Complex | [ZnCl₄]²⁻ (Tetrachlorozincate(2-)) |

| Coordination Geometry | Tetrahedral |

| Reaction Type | Ligand Substitution / Ligand Exchange |

| Common Substituting Ligands | H₂O, NH₃, various organic and inorganic nucleophiles |

| Potential Outcome | Change in coordination number and geometry (e.g., to octahedral) chemistrystudent.comchemrevise.org |

| Driving Factor | Relative stability of the new complex formed chemistrystudent.com |

This table provides a generalized overview of substitution reactions involving chloro complexes of zinc.

Complex Formation Reactions with Diverse Organic and Inorganic Ligands

The tetrachlorozincate(2-) anion can participate in complex formation reactions where it acts as a precursor. The addition of stronger Lewis bases than Cl⁻ can lead to the displacement of the chloride ligands to form new, more stable complexes. libretexts.org The formation of these complexes is a result of Lewis acid-base interactions between the central zinc(II) ion (Lewis acid) and the incoming ligands (Lewis bases). libretexts.org

Organic ligands with functional groups containing nitrogen, oxygen, or sulfur donor atoms are particularly effective in forming stable complexes with zinc(II). The reaction of zinc(II) salts with organic ligands can lead to the replacement of initial ligands, like acetate, to form new coordination compounds. nih.gov Similarly, inorganic ligands can replace the chloride ions. The stability of the resulting complex is quantified by the formation constant (Kf), with a large Kf indicating a thermodynamically favorable reaction. libretexts.org Certain diazonium salts can also form insoluble coordination complexes, known as double salts, with metallic salts like zinc chloride. allen.in

Thermal Decomposition Pathways and Analysis of Degradation Products

Aromatic diazonium salts are known for their thermal instability. unacademy.commasterorganicchemistry.com While forming double salts with zinc chloride, such as Diazanium, tetrachlorozinc(2-), increases stability compared to simple diazonium chlorides, they are still susceptible to decomposition upon heating. allen.inunacademy.com

Thermal decomposition typically involves the cleavage of the C-N bond, leading to the evolution of nitrogen gas (N₂), which is a thermodynamically very stable molecule and an excellent leaving group. wikipedia.orglibretexts.org This process generates a highly reactive aryl cation or aryl radical intermediate. wikipedia.org The specific degradation products depend on the counter-ion and the solvent or medium in which the decomposition occurs. For Diazanium, tetrachlorozinc(2-), the tetrachlorozincate anion can serve as a source of chloride ions, potentially leading to the formation of aryl chlorides.

Azo Coupling Reaction Mechanisms in Dye Synthesis and Related Processes

Azo coupling is a hallmark reaction of aryldiazonium salts and is fundamental to the synthesis of azo dyes. wikipedia.orglibretexts.org The reaction is an electrophilic aromatic substitution where the diazonium cation acts as a weak electrophile, reacting with an electron-rich aromatic compound, often a phenol (B47542) or an arylamine. jove.comnih.govorganic-chemistry.org

The mechanism proceeds via the attack of the activated aromatic ring (the coupling component) on the terminal nitrogen atom of the diazonium group. jove.com This forms a resonance-stabilized intermediate, often called a sigma complex or arenium ion. jove.com Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final azo compound, which contains the characteristic -N=N- (azo) linkage. wikipedia.orgjove.com

The pH of the reaction medium is critical. organic-chemistry.org

With phenols , the reaction is typically carried out in mildly alkaline conditions (pH 8-11) to deprotonate the phenol to the more strongly activating phenoxide ion. jove.comlkouniv.ac.in

With arylamines , the coupling is performed in mildly acidic conditions (pH 5-7) to ensure a sufficient concentration of the diazonium ion while preventing protonation of the amine, which would deactivate it. jove.com

The substitution usually occurs at the para position relative to the activating group (e.g., -OH or -NH₂) on the coupling component. If the para position is blocked, ortho substitution may occur. nih.govorganic-chemistry.org

Reductive Displacement Reactions of the Diazonium Group (e.g., Sandmeyer Reaction, Gomberg-Bachmann Reaction, Schiemann Reaction)

The diazonium group can be replaced by a wide variety of substituents through reductive displacement reactions. wikipedia.org

Sandmeyer Reaction : This reaction is a method for synthesizing aryl halides or cyanides from aryl diazonium salts using copper(I) salts (CuCl, CuBr, or CuCN) as catalysts. wikipedia.orgbyjus.comgeeksforgeeks.org The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which decomposes to an aryl radical and nitrogen gas. wikipedia.orgbyjus.com The aryl radical then reacts with a halide or cyanide from the copper(II) species to form the product and regenerate the copper(I) catalyst. wikipedia.org

Gomberg-Bachmann Reaction : This reaction is an aryl-aryl coupling method used to synthesize biaryl compounds. wikipedia.orgdrugfuture.com It involves treating a diazonium salt with another aromatic compound (an arene), typically in the presence of a base. wikipedia.orgvedantu.com The reaction proceeds via an aryl radical intermediate, which is formed from the diazonium salt. vedantu.com This radical then attacks the second arene to form the biaryl product. Yields are often moderate due to competing side reactions. wikipedia.org

Balz-Schiemann Reaction : This is a specific method for preparing aryl fluorides. wikipedia.orgyoutube.com The process involves the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt. wikipedia.org Diazanium, tetrachlorozinc(2-) would first need to undergo anion exchange to form the tetrafluoroborate. Thermal decomposition of this isolated salt then yields the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. scientificupdate.com Unlike the Sandmeyer reaction, this process is believed to proceed through an aryl cation intermediate. nih.gov

Table 2: Overview of Reductive Displacement Reactions

| Reaction Name | Reagents/Catalysts | Product | Key Intermediate |

|---|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, bromide, or cyanide | Aryl radical wikipedia.org |

| Gomberg-Bachmann Reaction | Arene, Base | Biaryl | Aryl radical vedantu.com |

| Balz-Schiemann Reaction | HBF₄, Heat | Aryl fluoride | Aryl cation nih.gov |

This table summarizes the key features of major reductive displacement reactions for diazonium salts.

Investigation of Hydrazone Formation through Japp-Klingemann Reaction Pathways

The Japp-Klingemann reaction is a method for synthesizing hydrazones from the reaction of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.orgchemeurope.comdrugfuture.com The hydrazones produced are often valuable intermediates in other synthetic processes, such as the Fischer indole (B1671886) synthesis. wikipedia.orgchemeurope.com

The reaction mechanism begins with the deprotonation of the active methylene (B1212753) compound (the β-keto-ester or acid) to form an enolate. wikipedia.orgslideshare.net This enolate then acts as a nucleophile, attacking the diazonium salt to form an intermediate azo compound. wikipedia.org Under the reaction conditions, this azo intermediate is unstable and undergoes hydrolysis and decarboxylation (if starting from a β-keto-acid) or cleavage of the acyl group (if starting from a β-keto-ester) to yield the final, more stable hydrazone. wikipedia.orgslideshare.net

Kinetic and Thermodynamic Parameters of Reaction Processes

The reactions of diazonium salts are governed by specific kinetic and thermodynamic parameters. The decomposition of diazonium salts, a key step in many of their reactions, generally follows first-order kinetics. scientificupdate.com The stability of the diazonium salt is a critical factor; while they are high-energy compounds, the formation of double salts with zinc chloride enhances their stability, allowing for isolation. unacademy.com

In azo coupling, the reaction rate is dependent on the pH and the concentration of both the diazonium salt and the coupling component. The electrophilicity of the diazonium ion and the nucleophilicity of the arene are key factors. Electron-withdrawing groups on the diazonium salt increase its reactivity, while electron-donating groups on the coupling partner accelerate the reaction. researchgate.net

The thermodynamics of these reactions are often favorable due to the formation of the highly stable dinitrogen molecule (N₂), which provides a significant enthalpic driving force for the displacement of the diazo group. libretexts.org

Proton Transfer Kinetics in Related Diazo Systems

The reactivity of diazo compounds is profoundly influenced by proton transfer events, which are often integral to their transformation pathways. In many reactions, particularly in base-catalyzed diazo coupling, the transfer of a proton can be the rate-determining step. ic.ac.ukrzepa.net The study of the kinetics of this proton transfer provides crucial insights into the reaction mechanism, including the structure and symmetry of the transition state. iaea.orgacs.org

A primary tool for identifying whether proton transfer is the rate-determining step is the measurement of the kinetic isotope effect (KIE). wikipedia.org This involves comparing the rate of reaction of a normal, hydrogen-containing substrate (kH) with that of its deuterium-labeled counterpart (kD). A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. wikipedia.org

Detailed research on the diazo coupling reaction between 4-chlorodiazobenzene and 2-naphthol-6:8-disulfonic acid demonstrated a substantial kinetic isotope effect. acs.org The observation of a kH/kD value of 6.4 indicates that the abstraction of the proton from the carbon atom at the site of coupling is indeed the slowest step in this specific transformation. acs.org

Table 5.8.1: Kinetic Isotope Effect in a Diazo Coupling Reaction acs.org

| Reactants | Kinetic Isotope Effect (kH/kD) | Implication |

|---|---|---|

| 4-chlorodiazobenzene + 2-naphthol-6:8-disulfonic acid | 6.4 ± 0.3 | Proton transfer is the rate-determining step. |

Further mechanistic detail is provided by the Brønsted catalysis equation, which relates the reaction rate constant (k) to the strength of the catalyzing acid or base (Ka). website-files.comwikipedia.org For base-catalyzed reactions, the relationship is given by log(k) = β * log(Kb) + C, where β is the Brønsted coefficient. The value of β, which ranges from 0 to 1, provides insight into the extent of proton transfer in the reaction's transition state. website-files.comwikipedia.org

A low β value (close to 0) suggests a transition state that resembles the reactants, with very little proton transfer having occurred.

A high β value (close to 1) indicates a transition state that is product-like, where the proton has been almost completely transferred to the base. wikipedia.org

Studies on base-catalyzed diazo-coupling reactions utilize the Brønsted β value to characterize the transition state symmetry of the proton transfer step. iaea.orgacs.org This analysis, combined with KIE data, allows for a detailed construction of the reaction's energy profile and a deeper understanding of the factors controlling the reactivity of these diazo systems. The pKa of the Brønsted acids present is also a critical factor, as the ability to protonate the diazo compound is key to initiating many of its reactions. researchgate.net

Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of the dynamic behavior of systems, including conformational changes and interactions between different components. For Diazanium, tetrachlorozinc(2-) in a solution or in the solid state, MD simulations could reveal:

Ionic Interactions: How the diazanium cations (N₂H₅⁺) and tetrachlorozincate anions ([ZnCl₄]²⁻) interact and arrange themselves, particularly the hydrogen bonding between the -NH₃⁺ group of diazanium and the chloride atoms of the anion.

Conformational Flexibility: The rotational and vibrational motions of the diazanium cations relative to the anion.

Solvation Effects: If studied in a solvent, MD can model how solvent molecules arrange around the ions and influence their interactions. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to validate the computational model. nih.gov

Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational frequencies corresponding to different molecular motions (e.g., Zn-Cl stretching, N-H stretching). These predicted frequencies help in assigning the peaks observed in an experimental IR spectrum. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR): The chemical shifts of NMR-active nuclei (like ¹H, ¹⁴N) could be calculated to aid in the interpretation of experimental NMR data.

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Pathways

Computational chemistry is a powerful tool for exploring potential chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction. This involves:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the kinetic barrier to the reaction.

Mapping Reaction Pathways: Connecting reactants, transition states, intermediates, and products to build a complete picture of the reaction mechanism.

For a compound like Diazanium, tetrachlorozinc(2-), this could be used to study its thermal decomposition pathways or its reactivity with other molecules.

Multiscale Modeling Approaches for Large and Complex Tetrachlorozincate Systems

For very large systems, such as the behavior of tetrachlorozincate salts in bulk materials or complex solutions, quantum chemical methods can become too computationally expensive. Multiscale modeling addresses this by combining different levels of theory. diva-portal.orgnasa.gov

A small, critical region of the system (e.g., the [ZnCl₄]²⁻ anion itself) can be treated with a high-accuracy quantum mechanics (QM) method like DFT.

The surrounding environment (e.g., numerous diazanium counter-ions and solvent molecules) can be treated with a less computationally intensive method, such as a classical molecular mechanics (MM) force field.

This QM/MM approach allows for the accurate modeling of a specific process within a large, complex environment, providing insights into phenomena like crystal growth or behavior at interfaces. nasa.gov

Development of Computational Models and Software for Tetrachlorozincate Chemistry

The study of tetrachlorozincate chemistry has been significantly advanced by the development of sophisticated computational models and software. These tools allow researchers to investigate the structure, dynamics, and reactivity of species like Diazanium, tetrachlorozinc(2-) at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. The evolution of these computational approaches ranges from classical mechanics-based models to highly accurate quantum mechanical calculations and emerging machine learning potentials.

Classical Molecular Dynamics and Force Field Development

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of large systems over time. lpwchem.com The accuracy of these simulations hinges on the quality of the underlying "force field," a set of empirical equations and parameters that define the potential energy of the system. lpwchem.comj-octa.com

Initial efforts in modeling systems containing tetrachlorozincate ions often utilized general force fields like the Generalized Amber Force Field (GAFF), which is part of the broader AMBER (Assisted Model Building with Energy Refinement) family. rsc.org However, standard parameters can sometimes overestimate interactions, leading to inaccuracies such as an excessive number of contact ion pairs in simulations. rsc.org

Recognizing these limitations, significant research has focused on developing more accurate and specific force fields. This involves a meticulous parameterization process, often relying on a combination of experimental data and high-level ab initio (quantum mechanical) calculations to refine parameters for interactions involving the zinc center and chloride ligands. rsc.orgresearchgate.net The development process can be broadly categorized based on the complexity of the force field:

Class I Force Fields: These, like AMBER and GAFF, use simple harmonic terms for bonds and angles and represent non-bonded interactions with Lennard-Jones and electrostatic potentials. j-octa.com

Class II Force Fields: These introduce more complex terms to account for couplings between different internal coordinates, offering higher accuracy. j-octa.com

Polarizable Force Fields: An important advancement has been the incorporation of polarization effects. In traditional force fields, atomic charges are fixed. Polarizable models allow charges to fluctuate in response to the local electric field, which is crucial for accurately modeling the interactions of highly charged ions like tetrachlorozincate(2-) (B231116).

These refined force fields are employed in software packages like LAMMPS to simulate the behavior of tetrachlorozincate in various environments, such as aqueous solutions, to study speciation and ion pairing. chemrxiv.org

Quantum Mechanical Approaches

For a more fundamental and accurate description of electronic structure and bonding, quantum mechanical (QM) methods are employed. Density Functional Theory (DFT) has become a particularly powerful and widely used tool in this domain. mdpi.comnih.gov DFT calculations allow for the optimization of molecular geometries, prediction of vibrational frequencies, and analysis of electronic properties without relying on empirical parameterization. nih.govdavidpublisher.com

In the context of tetrachlorozincate chemistry, DFT has been instrumental in:

Determining Preferred Geometries: Studies have used DFT to evaluate the relative energies of different coordination geometries (e.g., tetrahedral vs. octahedral) for zinc complexes, confirming the stability of the tetrahedral [ZnCl₄]²⁻ structure. researchgate.net

Investigating Reaction Mechanisms: By mapping potential energy surfaces, DFT can elucidate the pathways and transition states of reactions involving tetrachlorozincate.

Parameterizing Force Fields: DFT calculations on smaller, representative systems provide high-quality data (e.g., bond lengths, angles, and partial charges) that can be used to develop more accurate classical force fields. researchgate.net

Ab initio molecular dynamics (AIMD) combines DFT with molecular dynamics, where forces are calculated "on-the-fly" from the electronic structure at each time step. j-octa.commdpi.com While computationally very expensive, AIMD avoids the limitations of empirical force fields and is particularly suited for studying processes involving bond breaking and formation, such as solvent exchange around the zinc ion. mdpi.com

Emerging Machine Learning and Neural Network Potentials

A recent and transformative development is the application of machine learning (ML) and neural networks to create highly accurate potential energy surfaces (PES). nih.govnih.gov These machine-learning potentials (MLPs) are trained on large datasets of molecular structures and their corresponding energies, typically calculated using high-level QM methods like DFT. nih.govfigshare.com

Once trained, these models can predict the energy and forces for new configurations with an accuracy approaching that of the reference QM method but at a fraction of the computational cost. nih.govbohrium.com This breakthrough allows for large-scale simulations with QM-level accuracy. For zinc complexes, research has shown that MLPs which incorporate information about partial charges to better model long-range electrostatic interactions can outperform traditional semiempirical methods in predicting conformational energies. nih.govbohrium.com This emerging technology holds immense promise for the future of tetrachlorozincate chemistry modeling.

Data Tables

| Method | Principle | Strengths | Limitations | Typical Application in Tetrachlorozincate Chemistry |

|---|---|---|---|---|

| Molecular Dynamics (MD) | Solves Newton's equations of motion using empirical force fields. j-octa.com | Computationally efficient; allows for large system sizes and long simulation times. | Accuracy is entirely dependent on the quality of the force field parameters. lpwchem.com Cannot model chemical reactions. | Studying speciation in solution, ion pairing, and bulk properties. researchgate.netchemrxiv.org |

| Density Functional Theory (DFT) | Solves the Schrödinger equation using approximations for the exchange-correlation functional. mdpi.com | High accuracy for electronic structure, geometry, and bonding. nih.gov No need for empirical parameters. | Computationally expensive; limited to smaller system sizes and shorter timescales. | Optimizing geometries, calculating vibrational spectra, and investigating reaction mechanisms. researchgate.net |

| Ab Initio MD (AIMD) | MD where forces are calculated from QM (usually DFT) at each step. mdpi.com | High accuracy; can model chemical reactions and polarization effects naturally. | Very high computational cost, limiting simulations to small systems and picosecond timescales. | Studying solvent exchange dynamics and bond-breaking/forming events. mdpi.com |

| Machine Learning Potentials (MLP) | Uses neural networks trained on QM data to predict energies and forces. nih.gov | Approaches QM accuracy at a much lower computational cost. nih.gov | Requires a large, high-quality training dataset; may not extrapolate well to systems outside the training data. | Large-scale simulations requiring QM accuracy, such as conformational sampling and dynamics. bohrium.com |

| Software | Type | Primary Application/Features |

|---|---|---|

| LAMMPS | MD Simulation | A classical molecular dynamics code used for simulating large systems with custom or standard force fields. chemrxiv.org |

| AMBER | MD Simulation Suite | A suite of programs for MD simulations, particularly for biomolecules, but its GAFF force field is widely used for organic and inorganic molecules. rsc.org |

| GaussView / Gaussian | QM / DFT | Used for performing high-level DFT calculations to optimize structures, predict properties, and serve as a basis for force field parameterization. nih.gov |

| J-OCTA | Integrated Simulation | An integrated platform that can perform various simulations, including MD, and has functions for determining force field parameters using DFT software like SIESTA. j-octa.com |

| ADMET Predictor | Machine Learning / Modeling | A platform that uses machine learning for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. simulations-plus.com |

| GastroPlus / MembranePlus | PBPK / In Vitro Modeling | Mechanistic modeling software for simulating in vitro permeability and other biopharmaceutical properties. simulations-plus.comsimulations-plus.com |

Advanced Research Applications and Functional Materials Development

Integration into Hybrid Perovskite Materials for Optoelectronic Applications

While direct integration of the complete Diazanium,tetrachlorozinc(2-) compound into the perovskite crystal lattice is not a primary application, the underlying diazonium chemistry is a powerful tool for modifying the interfaces and components within perovskite solar cells (PSCs) and other optoelectronic devices. The performance and stability of PSCs are critically dependent on the quality of the interfaces between the perovskite absorber layer and the charge transport layers.

Research has demonstrated that surfaces of conductive oxides, such as fluorine-doped tin oxide (FTO), which are commonly used as electrodes, can be functionalized by the electrochemical reduction of aryl diazonium salts ruc.dk. This process creates a covalently bonded organic layer on the electrode surface. Such modification can passivate surface defects, improve energy level alignment, and mitigate nonradiative recombination at the interface, ultimately boosting device efficiency and stability researcher.life. Diazonium-derived layers can act as more effective blocking layers compared to traditional materials like compact TiO2, further preventing charge recombination ruc.dk.

Table 1: Applications of Diazonium Salts in Modifying Solar Cell Components

| Component Modified | Purpose of Modification | Resulting Improvement |

| FTO Electrode | Creation of a blocking layer | Reduced charge recombination ruc.dk |

| Perovskite Surface | Passivation of surface defects | Enhanced device stability and efficiency |

| Charge Transport Layer | Improved energy level alignment | Increased hole/electron extraction efficiency |

Role as a Precursor in the Directed Synthesis of Novel Zinc-Containing Compounds

The tetrachlorozincate(2-) (B231116) anion of the compound is a readily available source of zinc(II) for the synthesis of a variety of zinc-based materials. Zinc salts, including zinc chloride, are common precursors for producing zinc oxide (ZnO) nanoparticles and metal-organic frameworks (MOFs) mdpi.com.

By controlling reaction conditions such as temperature and solvent, Diazanium,tetrachlorozinc(2-) can be used in processes like thermal decomposition or hydrothermal synthesis to produce crystalline ZnO nanoparticles mdpi.comnih.gov. The properties of the resulting nanoparticles, such as size and morphology, can be influenced by the choice of precursor and synthetic route nih.gov.

Furthermore, the zinc complex can serve as the metal node precursor for the synthesis of zinc-based MOFs . These porous crystalline materials have significant applications in gas storage, separation, and catalysis. The use of a stable, well-defined precursor like the tetrachlorozincate complex can offer advantages in controlling the nucleation and growth of MOF crystals nih.gov.

Utilization in Advanced Electroplating Processes and Surface Treatments

The dual nature of Diazanium,tetrachlorozinc(2-) allows its components to be utilized in two distinct but important surface engineering applications: zinc electroplating and diazonium-based surface grafting.

Zinc Electroplating: Acid chloride zinc electroplating baths are widely used in industry for their high efficiency and the bright finish they produce scialert.net. Zinc chloride is a fundamental component of these baths, where it dissociates to provide the Zn²⁺ ions that are reduced at the cathode to form the metallic zinc coating nmfrc.org. The tetrachlorozincate(2-) complex anion in Diazanium,tetrachlorozinc(2-) can act as a stable and soluble source of zinc ions for these electroplating solutions pjsir.org.

Surface Treatment via Grafting: The diazonium cation component is a highly effective agent for the covalent modification of conductive surfaces. Through a process of electrochemical reduction, the diazonium salt forms an aryl radical that covalently bonds to the substrate acs.org. This technique, known as electrografting, can be applied to a wide range of materials to alter their surface properties, such as corrosion resistance, wettability, and biocompatibility nih.gov.

Functionality as a Dye Intermediate and Precursor for Azo Dye Synthesis in Textile Chemistry

Aryl diazonium salts are indispensable intermediates in the chemical industry for the production of azo dyes, which constitute the largest class of synthetic colorants nih.govunb.ca. The synthesis involves a two-step process:

Diazotization: An aromatic primary amine is treated with a nitrous acid source at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, reacts with an electron-rich coupling component (such as a phenol (B47542) or an aromatic amine) to form the azo compound, characterized by the -N=N- chromophore.

A significant challenge in this process is the inherent instability of many diazonium salts, which can be explosive when isolated in dry form nih.gov. To overcome this, they are often stabilized by forming double salts with metal halides. The formation of a tetrachlorozincate(2-) double salt, as in Diazanium,tetrachlorozinc(2-), is a well-established method to produce stable, solid diazonium compounds known as "fast color salts" google.com. This stabilization allows the diazonium compound to be stored and handled safely before its use in the coupling reaction, providing greater flexibility and safety in industrial dye manufacturing google.comresearchgate.net.

Surface Modification and Functionalization of Carbon-Based Materials

The covalent functionalization of carbon-based materials, such as carbon nanotubes (CNTs) and graphene, is crucial for tailoring their properties for specific applications. The reaction of aryl diazonium salts with sp² carbon surfaces is one of the most effective methods for achieving stable, covalent modification acs.org.

The process is initiated by the reduction of the diazonium cation to an aryl radical. This highly reactive radical then attacks the carbon surface, forming a strong covalent C-C bond and changing the hybridization of the surface carbon atom from sp² to sp³ acs.org. This modification disrupts the pristine π-system of the carbon material, which in turn alters its electronic, optical, and physical properties. For example, functionalization can dramatically improve the solubility and dispersion of CNTs in various solvents and polymer matrices acs.org. It can also be used to introduce specific chemical functionalities onto the surface, enabling the development of sensors, composites, and electronic devices nasa.govacs.org.

Table 2: Effects of Diazonium Functionalization on Carbon Nanomaterials

| Property | Effect of Functionalization | Application |

| Solubility | Significantly increased in organic solvents | Polymer composites, solution-based processing acs.org |

| Electrical Properties | Modified conductivity and charge carrier density | Molecular electronics, sensors acs.org |

| Chemical Reactivity | Introduction of new functional groups for further reactions | Catalyst supports, biosensors nasa.gov |

| Dispersibility | Prevents aggregation of individual nanotubes/graphene sheets | High-performance composites, inks |

Catalytic Applications of Diazanium,tetrachlorozinc(2-) and its Coordination Complexes

While the compound itself is not typically used as a direct catalyst, the diazonium component is a key enabler in the design and fabrication of advanced heterogeneous catalysts nih.govmdpi.com. The strategy involves using diazonium salts to graft a stable organic layer onto the surface of a robust catalyst carrier (e.g., carbon, metal oxides). This anchored layer serves two primary purposes:

Immobilization of Catalysts: The grafted layer can be designed with functional groups that covalently bind to homogeneous catalysts or catalytically active metal nanoparticles, preventing them from leaching into the reaction medium. This heterogenization makes the catalyst reusable and simplifies product purification researchgate.net.

Control of Nanoparticle Formation: A pre-modified surface can influence the nucleation and growth of metal nanoparticles, preventing their aggregation and leading to smaller, more dispersed particles with higher catalytic activity mdpi.com.

This approach leverages the strong covalent bond formed by the diazonium grafting process to create highly stable and durable catalytic systems for a wide range of chemical reactions nih.govresearchgate.net.

Development of Advanced Materials with Tunable Properties

The unique chemical reactivity of both the diazonium cation and the tetrachlorozincate anion makes Diazanium,tetrachlorozinc(2-) a valuable precursor for developing advanced materials with precisely controlled and tunable properties.

The functionalization of surfaces via the diazonium component allows for the systematic tuning of surface chemistry. For example, by choosing different aryl groups on the diazonium cation, the electronic properties of graphene nanoribbons can be precisely modified acs.org. This tunability is essential for creating custom electronic components and sensors. Similarly, the properties of nanoparticles can be altered by grafting specific aryl layers onto their surface, changing their hydrophobicity and compatibility with different matrices nih.gov.

The use of the compound as a precursor in the synthesis of materials like ZnO nanoparticles or MOFs allows for tuning properties such as particle size, porosity, and defect density, which in turn control their optical, electronic, and catalytic behaviors nih.gov. By leveraging the distinct chemistries of its ionic components, Diazanium,tetrachlorozinc(2-) provides a versatile platform for the bottom-up design of functional materials tailored to specific technological applications.

Q & A

Basic: What established synthesis protocols are recommended for Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

The synthesis typically involves reacting stoichiometric amounts of ammonium chloride (NH₄Cl) with zinc chloride (ZnCl₂) in a controlled aqueous or ethanolic medium under inert conditions. Key steps include:

- Precursor Purification : Ensure anhydrous ZnCl₂ and NH₄Cl are used to avoid hydrolysis side reactions .

- Molar Ratio : A 2:1 molar ratio of NH₄Cl to ZnCl₂ is critical to favor the formation of the tetrachlorozinc(2-) anion .

- Crystallization : Slow evaporation at 25°C yields crystalline products, which should be characterized via X-ray diffraction (XRD) to confirm structure .

Advanced: How should researchers resolve contradictions in reported crystallographic data for Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., lattice constants, space group assignments) may arise from:

- Hydration States : Variations in solvent retention during crystallization. Use thermogravimetric analysis (TGA) to quantify hydration and re-run XRD under controlled humidity .

- Data Validation : Cross-reference with the Cambridge Structural Database (CSD) and apply Rietveld refinement to assess structural models .

- Comparative Studies : Replicate synthesis under conditions reported in conflicting studies (e.g., solvent, temperature) to isolate experimental variables .

Basic: What spectroscopic techniques are optimal for characterizing Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

- XRD : Primary method for confirming crystal structure and symmetry. Compare with reference patterns from the Inorganic Crystal Structure Database (ICSD) .

- FT-IR : Identify NH₄⁺ stretching modes (3100–3300 cm⁻¹) and Zn-Cl vibrations (250–400 cm⁻¹) to verify ionic interactions .

- Raman Spectroscopy : Differentiate between free Cl⁻ and coordinated Cl ligands in the tetrachlorozinc(2-) anion .

Advanced: How can reaction conditions be optimized to enhance the yield of Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to test variables (e.g., solvent polarity, temperature, stirring rate). For example, ethanol-water mixtures (80:20 v/v) at 40°C improve solubility and nucleation .

- In-situ Monitoring : Employ techniques like pH metry or conductivity measurements to track reaction progress and identify intermediates .

- Yield Maximization : Post-synthesis, use vacuum filtration and recrystallization in dry diethyl ether to minimize impurities .

Basic: What safety protocols are essential during the handling of Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

- Hazard Analysis : Conduct a risk assessment for ZnCl₂ (corrosive) and NH₄Cl (irritant). Use fume hoods and PPE (gloves, goggles) .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Storage : Keep the compound in airtight containers with desiccants to prevent deliquescence .

Advanced: How can researchers validate the purity of Diazanium,tetrachlorozinc(2-) in mixed-phase systems?

Methodological Answer:

- PXRD (Powder XRD) : Detect trace impurities (e.g., unreacted ZnCl₂) by comparing experimental patterns with simulated ones from software like Mercury .

- Elemental Analysis : Use ICP-OES to quantify Zn/NH₄⁺ ratios and confirm stoichiometry .

- Thermal Analysis : TGA-DSC can identify decomposition steps unique to the compound (e.g., NH₃ release at 200–250°C) .

Basic: What computational methods aid in predicting the electronic structure of Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

- DFT Calculations : Software like Gaussian or VASP can model charge distribution, HOMO-LUMO gaps, and ligand-field effects in the [ZnCl₄]²⁻ anion .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous systems to predict stability .

Advanced: How do solvent polarity and counterion effects influence the solubility of Diazanium,tetrachlorozinc(2-)?

Methodological Answer:

- Solvent Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Polar aprotic solvents may disrupt ionic lattice forces .

- Counterion Substitution : Replace NH₄⁺ with bulkier cations (e.g., tetrabutylammonium) to study solubility trends via Hansen solubility parameters .

Basic: What are the primary applications of Diazanium,tetrachlorozinc(2-) in materials science?

Methodological Answer:

- Precursor Role : Used to synthesize Zn-based nanomaterials (e.g., ZnO nanoparticles) via thermal decomposition .

- Catalysis : Acts as a Lewis acid catalyst in organic transformations (e.g., Friedel-Crafts alkylation) due to the [ZnCl₄]²⁻ anion’s electrophilicity .

Advanced: How can researchers design experiments to study the ligand-exchange kinetics of [ZnCl₄]²⁻ in solution?

Methodological Answer:

- Stopped-Flow Spectroscopy : Monitor real-time ligand substitution (e.g., Cl⁻ → Br⁻) using UV-Vis to track absorbance changes .

- Isotopic Labeling : Introduce ⁶⁷Zn NMR to observe coordination shifts during exchange .

- Kinetic Modeling : Apply pseudo-first-order rate laws to derive activation parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.